8-ethoxyquinolin-4-ol
Overview
Description
8-Ethoxyquinolin-4-ol is a chemical compound with the molecular formula C11H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique physical and chemical properties, making it valuable in various research fields.
Mechanism of Action
Target of Action
8-Ethoxyquinolin-4-ol is a derivative of the 4-quinolone class of compounds . The primary targets of 4-quinolones are bacterial DNA gyrases . These enzymes are essential for the supercoiling of bacterial DNA, which allows bacteria to accommodate their very long chromosomes within the cell envelope . Unlike the comparable mammalian enzyme, bacterial DNA gyrase is susceptible to 4-quinolone antimicrobials .
Mode of Action
The interaction of 4-quinolones with bacterial DNA gyrases inhibits the supercoiling of bacterial DNA . This disruption of DNA supercoiling interferes with bacterial replication and transcription processes, leading to bacterial death . Some 4-quinolones, such as ciprofloxacin, norfloxacin, and ofloxacin, possess an additional killing mechanism that vastly increases their potency .
Biochemical Pathways
Given its structural similarity to other 4-quinolones, it is likely that it also interferes with the dna supercoiling process in bacteria, disrupting essential cellular processes such as replication and transcription .
Result of Action
The primary result of the action of 4-quinolones, including this compound, is the inhibition of bacterial growth and replication . By disrupting the supercoiling of bacterial DNA, these compounds interfere with essential cellular processes, leading to bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxyquinolin-4-ol typically involves the ethoxylation of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ethoxylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
8-Ethoxyquinolin-4-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced toxicity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
8-Methoxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
8-Chloroquinoline: Studied for its potential anticancer and antiviral activities.
Uniqueness: 8-Ethoxyquinolin-4-ol is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives .
Properties
IUPAC Name |
8-ethoxy-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-7H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZYLPKXUTCRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC=CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314848 | |
Record name | 8-Ethoxy-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303121-06-4 | |
Record name | 8-Ethoxy-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303121-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Ethoxy-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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